molecular formula C15H20 B12522278 (2-Methylocta-1,3-dien-1-YL)benzene CAS No. 796034-99-6

(2-Methylocta-1,3-dien-1-YL)benzene

Cat. No.: B12522278
CAS No.: 796034-99-6
M. Wt: 200.32 g/mol
InChI Key: URZWVYNZPPUCRB-UHFFFAOYSA-N
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Description

(2-Methylocta-1,3-dien-1-YL)benzene is an organic compound with the molecular formula C15H20. It is a derivative of benzene, featuring a substituted octadiene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylocta-1,3-dien-1-YL)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of benzene with an appropriate octadiene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(2-Methylocta-1,3-dien-1-YL)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

(2-Methylocta-1,3-dien-1-YL)benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylocta-1,3-dien-1-YL)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophilic species to form substituted products. The reaction proceeds through the formation of a positively charged benzenonium intermediate, which is then deprotonated to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylhepta-1,3-dien-1-YL)benzene
  • (2-Methylhex-1,3-dien-1-YL)benzene
  • (2-Methylpenta-1,3-dien-1-YL)benzene

Uniqueness

(2-Methylocta-1,3-dien-1-YL)benzene is unique due to its longer carbon chain, which imparts distinct chemical properties and reactivity compared to its shorter-chain analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

796034-99-6

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

2-methylocta-1,3-dienylbenzene

InChI

InChI=1S/C15H20/c1-3-4-5-7-10-14(2)13-15-11-8-6-9-12-15/h6-13H,3-5H2,1-2H3

InChI Key

URZWVYNZPPUCRB-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(=CC1=CC=CC=C1)C

Origin of Product

United States

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